molecular formula C18H21N5O4 B2987853 3-(2,3-dihydroxypropyl)-1-methyl-8-(p-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 2185684-78-8

3-(2,3-dihydroxypropyl)-1-methyl-8-(p-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No. B2987853
M. Wt: 371.397
InChI Key: FKYCQPYLUFGFMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-dihydroxypropyl)-1-methyl-8-(p-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a useful research compound. Its molecular formula is C18H21N5O4 and its molecular weight is 371.397. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Mesoionic Purinone Analogs

    Research on mesoionic purinone analogs, similar in structure to purine-2,8-dione, reveals their predominant existence in specific tautomeric forms and their ability to undergo hydrolytic ring-opening reactions. These findings are crucial for understanding the chemical behavior and potential reactivity of similar compounds, including the one mentioned (Coburn & Taylor, 1982).

  • Serotonin Transporter Activity

    Studies on derivatives of imidazo[2,1-f]purine-2,4-dione have investigated their affinities for the serotonin transporter, highlighting their potential therapeutic uses. These studies also examine the compounds' acid-base properties, which are essential for their biological activity and solubility (Zagórska et al., 2011).

Biological Activity and Applications

  • Antiviral and Anticancer Potential

    The synthesis and evaluation of imidazo[1,2-a]-s-triazine nucleosides, a related class of compounds, for their antiviral activity offer insights into the potential applications of similar compounds in treating viral infections. Moderate activity against rhinovirus suggests the therapeutic potential of these compounds (Kim et al., 1978).

  • Neuropharmacological Properties

    Imidazo[2,1-f]purine-2,4-dione derivatives have been studied for their central activity, including potential antipsychotic, antidepressant, and anxiolytic-like properties. These compounds have been compared with known drugs like ziprasidone, indicating their possible use in treating affective disorders (Partyka et al., 2014).

properties

IUPAC Name

2-(2,3-dihydroxypropyl)-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4/c1-11-3-5-12(6-4-11)21-7-8-22-14-15(19-17(21)22)20(2)18(27)23(16(14)26)9-13(25)10-24/h3-6,13,24-25H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYCQPYLUFGFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-dihydroxypropyl)-1-methyl-8-(p-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

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